molecular formula C13H11F3O2 B1297662 5-(4-(Trifluoromethyl)phenyl)cyclohexane-1,3-dione CAS No. 55579-69-6

5-(4-(Trifluoromethyl)phenyl)cyclohexane-1,3-dione

Cat. No. B1297662
CAS RN: 55579-69-6
M. Wt: 256.22 g/mol
InChI Key: HBUZHLJGLPSVNC-UHFFFAOYSA-N
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Description

The compound 5-(4-(Trifluoromethyl)phenyl)cyclohexane-1,3-dione is a fluorinated cyclohexane derivative that has been the subject of various studies due to its potential as a building block for organic and heterocyclic compounds. The presence of the trifluoromethyl group and the 1,3-dione structure makes it a highly functionalized and reactive intermediate, suitable for the synthesis of a wide range of bioactive molecules .

Synthesis Analysis

The synthesis of related trifluoromethyl cyclohexane derivatives has been achieved through a stepwise Robinson annulation process, starting from commercially available precursors such as pentafluoropropiophenone. The process involves a Mukaiyama Michael type reaction followed by treatment under basic conditions to yield various fluorinated cyclohexane and aromatic derivatives . Another approach for synthesizing 5-(trifluoromethyl)cyclohexane-1,3-dione involves the reaction of the sodium salt of a related compound with cerium(IV) ammonium nitrate (CAN) in methanol, demonstrating a simple one-step synthesis .

Molecular Structure Analysis

The molecular structure of related compounds, such as 4-phenyl-2,6-bis(trifluoroacetyl)cyclohexanone, has been determined using X-ray crystallography. These studies have revealed that such compounds can exist in a highly delocalized double U-enol(ate) form, both in the solid state and in solution. This delocalization is indicative of the potential stability and reactivity of the 5-(4-(Trifluoromethyl)phenyl)cyclohexane-1,3-dione molecule .

Chemical Reactions Analysis

Cyclohexane-1,3-diones, including those with trifluoromethyl groups, are versatile intermediates for constructing six-membered oxygen heterocycles. These heterocycles are important due to their presence in natural products and bioactive molecules with a wide range of therapeutic activities. The reactions of cyclohexane-1,3-diones with various substrates such as aldehydes, malononitriles, and chalcones have been established, highlighting the chemical reactivity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexane-1,3-diones are influenced by the presence of the active methylene moiety and the di-carbonyl groups. These features contribute to the diverse range of biological activities exhibited by molecules derived from these precursors, including anti-inflammatory, anti-tumor, and anti-viral properties. The synthesis of these derivatives from different precursors has been extensively studied, reflecting the importance of understanding their physical and chemical properties for the development of bioactive molecules .

Scientific Research Applications

Synthesis of Organic and Heterocyclic Compounds

A notable application of 5-(trifluoromethyl)cyclohexane-1,3-dione is its use as a highly functionalized reactive intermediate for the synthesis of organic and heterocyclic compounds containing a trifluoromethyl group. Fadeyi and Okoro (2008) demonstrated a simple synthesis of this compound from the sodium salt of methyl or ethyl-4-hydroxy-2-oxo-6-(trifluoromethyl)cyclohex-3-en-1-oate, highlighting its significance as a building block in organic synthesis (Fadeyi & Okoro, 2008).

Development of Fluorinated Building Blocks

Research by Sevenard et al. (2008) on the aromatization via a dibromination-double dehydrobromination sequence has opened new pathways for synthesizing 2,6-bis(trifluoroacetyl)phenols with various substituents. This methodology provided a superior alternative for obtaining valuable fluorinated building blocks, demonstrating the compound's versatility in creating structurally unique phenols (Sevenard et al., 2008).

Novel Synthetic Routes

The structural analysis and synthetic potential of derivatives of 5-(4-(Trifluoromethyl)phenyl)cyclohexane-1,3-dione have been further explored. Gryff-Keller, Szczeciński, and Kraska-Dziadecka (2011) investigated the structures of NTBC and its metabolites isolated from the urine of patients with tyrosinemia type I, providing insights into the compound's metabolic pathways and its potential for developing new synthetic routes (Gryff-Keller, Szczeciński, & Kraska-Dziadecka, 2011).

Precursor for Bioactive Molecules

Sharma, Kumar, and Das (2021) highlighted the importance of cyclohexane-1,3-dione derivatives as a key structural precursor for synthesizing a wide range of bioactive molecules. These derivatives exhibit a diverse array of biological activities, emphasizing the compound's role in developing new pharmacologically active substances (Sharma, Kumar, & Das, 2021).

properties

IUPAC Name

5-[4-(trifluoromethyl)phenyl]cyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3O2/c14-13(15,16)10-3-1-8(2-4-10)9-5-11(17)7-12(18)6-9/h1-4,9H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBUZHLJGLPSVNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)CC1=O)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50344749
Record name 5-[4-(trifluoromethyl)phenyl]cyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-(Trifluoromethyl)phenyl)cyclohexane-1,3-dione

CAS RN

55579-69-6
Record name 5-[4-(Trifluoromethyl)phenyl]-1,3-cyclohexanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55579-69-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[4-(trifluoromethyl)phenyl]cyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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